8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
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Overview
Description
8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-phenyl-2H-chromen-2-one, modified with a cyclohexyl(methyl)amino group at the 8-position.
Preparation Methods
The synthesis of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, zirconium chloride, and titanium chloride, as well as heterogeneous catalysts such as cation-exchange resins and zeolite H-BEA . Industrial production methods often utilize these catalysts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit DNA gyrase . In medicine, it has shown promise as an anti-inflammatory and anti-microbial agent . Additionally, it has applications in the industry as a fluorescent probe and in the development of optical materials .
Mechanism of Action
The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication . By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar compounds to 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities. For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, while 7-hydroxy-4-phenylcoumarin has been studied for its anti-cancer properties . The unique cyclohexyl(methyl)amino group in this compound enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24(17-10-6-3-7-11-17)15-20-21(25)13-12-18-19(14-22(26)27-23(18)20)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17,25H,3,6-7,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXJTXDLWTYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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